(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine (FETP) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. FETP is a member of the pyrazole family, a group of heterocyclic compounds that are known for their diverse range of biological activities. FETP is of particular interest due to its unique chemical structure, which is composed of a thiophene ring and a fluoroethyl group. This structure gives FETP a wide range of properties that make it an attractive candidate for scientific research.
Scientific Research Applications
Antipsychotic Potential
A novel series, including compounds similar to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, demonstrated antipsychotic-like properties in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, unlike typical antipsychotic agents. This unique profile suggests potential applications in antipsychotic medication, especially for conditions where dopamine receptor interaction is a concern (Wise et al., 1987).
Alzheimer's Disease Treatment
Research on 3-aryl-1-phenyl-1H-pyrazole derivatives, structurally related to the compound , revealed significant inhibitory activities against acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. This suggests potential therapeutic applications in the treatment of Alzheimer’s disease (Kumar et al., 2013).
Antidepressant Effects
Compounds structurally similar to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine have been synthesized and evaluated for antidepressant activities. One such compound demonstrated significant reduction in immobility time in animal tests, indicating potential as an antidepressant medication (Mathew et al., 2014).
Enzyme Inhibitory Activity
A study on 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, closely related to the compound , found these to inhibit enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. This enzyme inhibitory activity suggests potential applications in drug development for diseases involving these enzymes (Cetin et al., 2021).
Antimicrobial Properties
Certain pyrazoline derivatives, structurally akin to (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, have demonstrated antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents (Kumar et al., 2012).
Cancer Treatment
Research into thiophene-based pyrazoline compounds, which share structural features with the compound , revealed significant anti-tumor activities, particularly against hepatocellular carcinoma cell lines. This indicates potential applications in cancer treatment and drug development (Gomha et al., 2016).
properties
IUPAC Name |
[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3,6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUQCYBJORXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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